(5Z)-5-(dimethylaminomethylidene)-3-methylsulfonyl-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5Z)-5-(dimethylaminomethylidene)-3-methylsulfonyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S2/c1-8(2)4-5-6(10)9(7(11)14-5)15(3,12)13/h4H,1-3H3/b5-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCHGONZUUDFGH-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(C(=O)S1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)N(C(=O)S1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5Z)-5-(dimethylaminomethylidene)-3-methylsulfonyl-1,3-thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative, a class of compounds known for their significant biological activities, particularly in the regulation of glucose metabolism and inflammation. This article aims to explore the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₇H₁₁N₃O₃S
- IUPAC Name : this compound
This structure features a thiazolidine ring with a dimethylaminomethylidene group and a methylsulfonyl moiety, contributing to its biological activity.
Thiazolidinediones primarily exert their effects through activation of the peroxisome proliferator-activated receptor gamma (PPARγ). Activation of PPARγ leads to several metabolic changes:
- Increased Insulin Sensitivity : TZDs enhance insulin sensitivity in peripheral tissues, which is crucial for glucose homeostasis.
- Anti-inflammatory Effects : They reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to their role in metabolic disorders.
- Adipocyte Differentiation : TZDs promote the differentiation of preadipocytes into adipocytes, which helps in lipid metabolism and storage.
Antidiabetic Effects
Research indicates that compounds similar to this compound exhibit potent antidiabetic properties. For instance:
- Binding Affinity : Studies have shown that TZDs can effectively bind to PPARγ, leading to improved glucose uptake and reduced blood sugar levels. A study involving various TZD derivatives demonstrated that modifications on the thiazolidinedione core could enhance binding affinity and biological activity .
Anticancer Potential
Recent investigations have highlighted the anticancer properties of TZD derivatives. For example:
- VEGFR Inhibition : Certain derivatives have been reported to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), crucial for tumor angiogenesis. A derivative showed an IC50 value of 0.081 μM against VEGFR-2 and significant anti-proliferative activity in various cancer cell lines .
Anti-inflammatory Activity
Thiazolidinediones are also recognized for their anti-inflammatory properties:
- Cytokine Modulation : They inhibit the production of inflammatory mediators and cytokines, which can mitigate chronic inflammation associated with metabolic syndrome .
Case Studies and Research Findings
- Synthesis and Evaluation :
- Anticancer Studies :
- Inflammation Studies :
Data Tables
| Activity Type | Compound Tested | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Antidiabetic | Various TZD Derivatives | Varies | PPARγ Activation |
| Anticancer | Compound 15 (modified TZD) | 0.081 μM | VEGFR-2 Inhibition |
| Anti-inflammatory | TZD Derivatives | Varies | Cytokine Modulation |
Scientific Research Applications
Antidiabetic Applications
Thiazolidinediones are primarily recognized for their role as antidiabetic agents. They function by enhancing insulin sensitivity and are used in the management of type 2 diabetes mellitus. Research has indicated that derivatives of thiazolidinedione, including the compound , can inhibit protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling.
Key Findings:
- A study identified several thiazolidinedione derivatives as potent PTP1B inhibitors, demonstrating significant antidiabetic activity through enhanced glucose uptake in cellular models .
- The compound's structure allows for modifications that can improve its efficacy and bioavailability, making it a candidate for further development in diabetes treatment.
Anticancer Properties
Recent investigations have highlighted the anticancer potential of thiazolidinedione derivatives. The compound (5Z)-5-(dimethylaminomethylidene)-3-methylsulfonyl-1,3-thiazolidine-2,4-dione has shown promise in targeting various cancer cell lines.
Case Studies:
- In vitro studies have demonstrated that certain thiazolidinedione derivatives exhibit cytotoxic effects against human breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds were evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells .
- The mechanisms underlying these effects are believed to involve modulation of cellular signaling pathways associated with cancer progression, although further elucidation is needed to clarify these interactions.
Antimicrobial Activity
Thiazolidinediones have also been explored for their antimicrobial properties. The compound has been tested against various bacterial strains, showing potential as an antimicrobial agent.
Research Insights:
- A study reported significant antimicrobial activity for thiazolidinedione derivatives against Gram-positive and Gram-negative bacteria. The structural features of these compounds contribute to their effectiveness in disrupting bacterial cell walls or inhibiting essential metabolic processes .
- The synthesis of novel derivatives with enhanced antimicrobial properties is ongoing, with the aim of developing new therapeutic options for resistant bacterial infections.
Summary Table of Applications
Comparison with Similar Compounds
Table 1: Structural Comparison of Key TZD Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs): The methylsulfonyl group at C3 in the target compound contrasts with common alkyl/aryl substituents (e.g., benzyl in AC-4 ).
- 5-Position Diversity: The dimethylaminomethylidene group introduces a basic nitrogen, improving water solubility compared to purely aromatic substituents (e.g., benzylidene in ). This may reduce logP values, favoring pharmacokinetic profiles.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Table 3: Docking Scores of Selected TZD Derivatives
| Compound | Substituent (5-Position) | Docking Score | Implication |
|---|---|---|---|
| SMI-IV-1 | Pyridin-4-ylmethylidene | -3.8 | Moderate PPAR-γ binding |
| SMI-IV-2 | 4-Hydroxyphenyl | -4.4 | Enhanced hydrogen bonding with catalytic residues |
| SMI-IV-4 | 3-Amino-4-hydroxyphenyl | -5.1 | Strongest binding due to dual H-bond donors |
| Target Compound | Dimethylaminomethylidene | Not reported | Predicted score: ~-4.5 to -5.0 (estimated based on substituent effects) |
Key Observations :
- Polar substituents (e.g., -OH, -NH₂) at the 5-position correlate with improved docking scores, suggesting the dimethylamino group in the target compound may mimic these interactions.
- Methylsulfonyl at C3 could stabilize interactions with hydrophobic receptor pockets, complementing the hydrophilic 5-position substituent.
Q & A
Q. What are the established synthetic routes for (5Z)-5-(dimethylaminomethylidene)-3-methylsulfonyl-1,3-thiazolidine-2,4-dione, and how can reaction conditions be optimized for higher yields?
The compound can be synthesized via Knoevenagel condensation, where aromatic aldehydes react with 1,3-thiazolidine-2,4-dione derivatives in ethanol under reflux with piperidine as a catalyst . To optimize yields, parameters such as solvent choice (e.g., DMF for polar intermediates), temperature control (reflux vs. room temperature), and catalyst loading (e.g., piperidine or triethylamine) should be systematically tested. Purification via recrystallization (e.g., using DMF-acetic acid mixtures) is critical to isolate the Z-isomer selectively .
Q. Which spectroscopic techniques are most effective for characterizing the Z-configuration and functional groups in this compound?
- IR spectroscopy : Identify key functional groups (e.g., C=O stretches at ~1750 cm⁻¹ for thiazolidinedione, S=O stretches at ~1350 cm⁻¹ for methylsulfonyl groups) .
- NMR : H NMR can confirm the Z-configuration via coupling constants of olefinic protons (typically 10–12 Hz for Z-isomers). C NMR resolves carbonyl and methylsulfonyl carbons .
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns .
Q. How can researchers screen this compound for preliminary biological activity?
Use in vitro assays targeting diseases suggested by structural analogs:
- Anticancer activity : MTT assays on cancer cell lines (e.g., HCT-8 colon cancer) at concentrations 1–100 µM, with IC₅₀ calculations .
- Antifungal activity : Broth microdilution assays against Candida spp., measuring minimum inhibitory concentrations (MICs) .
- Enzyme inhibition : Docking studies against targets like HIV-1 reverse transcriptase or DNA topoisomerase I to prioritize experimental validation .
Advanced Research Questions
Q. What computational strategies are recommended to predict binding affinities and selectivity of this compound against therapeutic targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., HIV-1 RT or PPAR-γ). Prioritize compounds with docking scores ≤ -5.0 kcal/mol, as seen in analogous thiazolidinediones .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., Lys101 in HIV-1 RT) .
- QSAR models : Develop using descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with activity .
Q. How can conflicting data on biological activity (e.g., cytotoxicity vs. efficacy) be resolved?
- Dose-response profiling : Test multiple concentrations (e.g., 0.1–100 µM) to distinguish off-target toxicity (e.g., mitochondrial dysfunction) from therapeutic effects .
- Mechanistic studies : Use RNA-seq or proteomics to identify pathways affected (e.g., apoptosis markers like caspase-3 activation) .
- Comparative assays : Benchmark against clinical standards (e.g., doxorubicin for cytotoxicity) to contextualize potency .
Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?
- Single-crystal X-ray diffraction : Use SHELXL for refinement, ensuring data resolution ≤ 0.8 Å. Key parameters: R₁ < 5%, wR₂ < 12%, and Flack x ≈ 0 for enantiopurity .
- Twinned data handling : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing motifs .
Q. How can solubility and bioavailability be improved without altering pharmacological activity?
- Cyclodextrin complexes : Prepare β-cyclodextrin inclusion complexes via co-precipitation (1:1 molar ratio), enhancing aqueous solubility by 5–10-fold .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) that cleave in vivo .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size < 200 nm) for sustained release, achieving >80% encapsulation efficiency .
Methodological Notes
- Contradictions in synthesis : uses ethanol for condensation, while employs DMF for solubility. Researchers should test solvent polarity effects on Z/E isomer ratios.
- Docking score interpretation : Lower (more negative) scores in (e.g., -5.1 for SMI-IV-4) suggest stronger binding, but experimental validation (e.g., SPR or ITC) is essential to confirm .
- Safety protocols : Adopt OSHA guidelines for handling methylsulfonyl groups (e.g., PPE, fume hoods) to mitigate toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
